5-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide
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Overview
Description
5-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide typically involves multiple steps. One common method includes the Vilsmeier-Haack reaction to create the starting material, followed by further reactions with substituted thiophenols in the presence of potassium carbonate (K2CO3) and dimethylformamide (DMF) to produce key intermediates .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and methylsulfanyl groups.
Common Reagents and Conditions
Oxidation: Typically performed in an aqueous or organic solvent under controlled temperature conditions.
Reduction: Often carried out in an inert atmosphere to prevent unwanted side reactions.
Substitution: Requires appropriate nucleophiles and may involve catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
5-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide has been studied for various scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of 5-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(6-chlorobenzo[d]thiazol-2-yl)-5-substituted phenyl-1,3,4-oxadiazol-2-amine
- N’-(1,3-benzothiazol-2-yl)-arylamides
Uniqueness
5-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide is unique due to its specific structural features, such as the presence of both benzothiazole and pyrimidine moieties, which contribute to its diverse biological activities and potential therapeutic applications .
Properties
IUPAC Name |
5-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-methylsulfanylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4OS2/c1-11-3-8-15-16(9-11)28-19(24-15)12-4-6-13(7-5-12)23-18(26)17-14(21)10-22-20(25-17)27-2/h3-10H,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPGNAXWWDXJMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=NC(=NC=C4Cl)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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